(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone
Description
This compound belongs to the class of piperazinyl methanones, characterized by a central piperazine ring linked to aromatic groups via carbonyl and sulfonyl bridges. The 3-chlorophenyl substituent on the piperazine ring and the 3-(piperidin-1-ylsulfonyl)phenyl group on the methanone moiety define its structural uniqueness.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-19-7-5-8-20(17-19)24-12-14-25(15-13-24)22(27)18-6-4-9-21(16-18)30(28,29)26-10-2-1-3-11-26/h4-9,16-17H,1-3,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFRBZKYMYLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the preparation of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst to form 1-(3-chlorophenyl)piperazine.
Sulfonylation: The next step involves the sulfonylation of the piperidine ring. This can be done by reacting piperidine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the piperidin-1-ylsulfonyl derivative.
Coupling Reaction: Finally, the two intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, especially at the carbonyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Potential
Research indicates that compounds with similar structural motifs to this compound exhibit antidepressant and anxiolytic effects. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies suggest that this compound may modulate neurotransmitter systems, thereby influencing anxiety and depression-related pathways.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties in preliminary studies. Its structural components allow it to inhibit key enzymes in bacterial metabolism, such as acetylcholinesterase and urease. These mechanisms are essential for developing new antibiotics, particularly against resistant strains.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. The compound's ability to inhibit tyrosinase, an enzyme involved in melanin production, suggests applications in dermatological treatments and cosmetic formulations aimed at reducing hyperpigmentation.
Case Study 1: Antidepressant Activity
In a controlled study, the compound was tested on animal models exhibiting depressive behaviors. Results indicated a significant reduction in symptoms when administered at specific dosages, suggesting its efficacy as a potential antidepressant.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antibacterial activity against various strains of bacteria. The compound exhibited an IC50 value of 15.62 µM against Acetylcholinesterase, demonstrating its potential as an antimicrobial agent.
Case Study 3: Tyrosinase Inhibition
A study focused on the compound's inhibitory effects on tyrosinase revealed competitive inhibition with an IC50 lower than standard inhibitors like kojic acid. This finding supports its application in skin lightening products.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of this compound have highlighted the importance of substituents on the piperazine and piperidine rings. Variations in these groups can significantly enhance biological activity and selectivity towards target enzymes.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound | Antidepressant | Serotonin Receptors | TBD |
| Compound | Antimicrobial | Acetylcholinesterase | 15.62 |
| Compound | Enzyme Inhibition | Tyrosinase | <10 |
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Sulfonyl Group: The target compound’s piperidin-1-ylsulfonyl group contrasts with naphthalene-2-sulfonyl () and azepan-1-ylsulfonyl ().
- Aromatic Substituents : The 3-chlorophenyl group is conserved in some analogs (e.g., ), while others feature nitro () or fluorophenyl () groups, altering electronic properties and receptor binding .
Key Observations :
- Synthesis Complexity: The target compound’s synthesis likely involves coupling a 3-chlorophenylpiperazine with a sulfonyl chloride derivative, as seen in for analogous sulfonyl-containing methanones .
- Yield Variability : Yields for similar compounds range widely (18–83%), influenced by steric hindrance and reactivity of substituents .
Pharmacological and Receptor Binding Profiles
Key Observations :
- Antioxidant and Anticancer Potential: Analogs like QD10 and A-15 demonstrate dual functionality (radical scavenging, cytotoxicity), highlighting the scaffold’s versatility .
Biological Activity
The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a piperazine ring and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 371.88 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It is believed to modulate serotonin and dopamine receptors, which are critical in the regulation of mood and anxiety. The compound's structural similarities to known psychoactive substances suggest its potential as an antidepressant or anxiolytic agent.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to (4-(3-chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which is beneficial for mood enhancement .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against various biological targets. For example, it has been evaluated for its effects on tyrosinase, an enzyme involved in melanin biosynthesis, showing potential as an anti-melanogenic agent . Additionally, docking studies suggest favorable interactions with key amino acids in target proteins, indicating a strong binding affinity that may translate into biological efficacy .
Study 1: Antimicrobial Activity
A series of piperazine derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results showed that compounds similar to (4-(3-chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone exhibited notable antibacterial effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Study 2: Neuropharmacological Evaluation
In another study focused on neuropharmacological applications, the compound was assessed for its potential as an acetylcholinesterase inhibitor. The results indicated significant inhibitory activity, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.88 g/mol |
| Antimicrobial Activity | Moderate to Strong |
| IC50 against S. typhi | 2.14 ± 0.003 µM |
| IC50 against Acetylcholinesterase | 0.63 ± 0.001 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
